molecular formula C20H23N5O B2963617 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2108363-15-9

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2963617
CAS No.: 2108363-15-9
M. Wt: 349.438
InChI Key: DVSRLCCOFYLQNI-UHFFFAOYSA-N
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Description

The compound contains several interesting structural features including a 1,2,3-triazole ring, an azabicyclo[3.2.1]octane ring, and a 1-methylindole moiety. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The azabicyclo[3.2.1]octane is a type of bicyclic compound (a compound containing two fused rings) with three carbon atoms in one ring and five in the other. The 1-methylindole moiety is a type of indole (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) with a methyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The 1,2,3-triazole ring and the indole moiety are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives these parts of the molecule increased stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic rings in this compound could contribute to its stability and potentially its solubility in certain solvents. The presence of the nitrogen atoms could also influence its acidity or basicity .

Scientific Research Applications

Synthesis and Tautomerism

Research on compounds with azabicyclo[3.2.1]octane and triazole moieties often focuses on synthetic routes and tautomerism. For instance, studies have demonstrated methods for synthesizing azabicyclo nonan-ols and their derivatives, highlighting the tautomeric equilibriums with corresponding aminocyclooctanones. This type of research is fundamental for understanding the chemical properties and potential applications of such compounds in medicinal chemistry and drug development (Smith, Justice, & Malpass, 1994).

Muscarinic Activities

The synthesis and evaluation of quinuclidin-3-yltriazole derivatives reveal insights into their potency and efficacy as muscarinic ligands. Such studies are crucial for drug discovery, especially in identifying new therapeutic agents targeting the muscarinic receptors, which play a key role in neurological functions (Wadsworth et al., 1992).

Antimicrobial Activity

Compounds featuring 1,2,3-triazole derivatives have been synthesized and assessed for their antimicrobial properties. This area of research is essential for developing new antimicrobial agents, which are increasingly in demand due to the global rise in antibiotic resistance. The design and synthesis of these compounds involve complex chemical methodologies, yet they offer promising avenues for generating new classes of antimicrobials (Holla et al., 2005).

Corrosion Inhibition

Research into 1,2,3-triazole derivatives also extends into materials science, particularly in the study of corrosion inhibitors for metals. These compounds exhibit potential as corrosion inhibitors, a critical aspect in extending the life and maintaining the integrity of metal structures in corrosive environments. Such studies contribute to the development of more effective and environmentally friendly corrosion protection strategies (Jawad et al., 2020).

Organocatalysis

In the field of polymer chemistry, azabicyclo[3.2.1]octan-8-yl derivatives have been explored as organocatalysts for ring-opening polymerization of cyclic esters. This research is vital for synthesizing biodegradable polymers with wide-ranging applications, from medical devices to packaging materials, highlighting the environmental benefits of such polymers (Lohmeijer et al., 2006).

Future Directions

The future research directions for this compound would depend on its intended use or the properties that researchers are interested in exploring. For example, if this compound showed promising biological activity, future research could involve further testing in preclinical or clinical studies. Alternatively, if this compound had interesting chemical properties, future research could involve exploring these properties in more detail or developing new reactions or synthesis methods .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)24-15-6-7-16(24)12-17(11-15)25-21-8-9-22-25/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRLCCOFYLQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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